![molecular formula C22H23N5OS B2565252 2-Methyl-5-(phenyl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851809-04-6](/img/structure/B2565252.png)

2-Methyl-5-(phenyl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

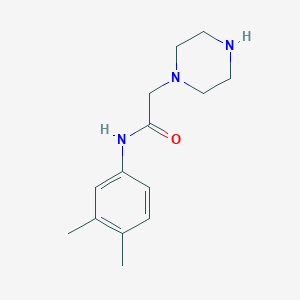

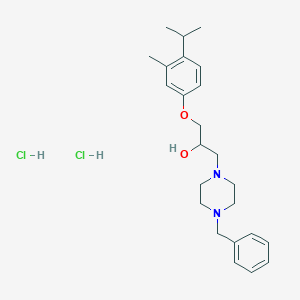

The compound “2-Methyl-5-(phenyl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule that contains several functional groups, including a thiazolo[3,2-b][1,2,4]triazole ring, a phenylpiperazine moiety, and a phenyl group . These functional groups are common in many pharmaceuticals and biologically active compounds .

Synthesis Analysis

While the specific synthesis for this compound is not available, it might involve the reaction of appropriate precursors under suitable conditions. For instance, the synthesis of similar compounds often involves the reaction of an appropriate phenylpiperazine with a precursor containing the thiazolo[3,2-b][1,2,4]triazole ring .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazolo[3,2-b][1,2,4]triazole ring, a phenylpiperazine moiety, and a phenyl group . The presence of these functional groups could influence the compound’s physical and chemical properties, as well as its potential biological activity .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the phenylpiperazine moiety might undergo reactions typical of secondary amines, while the thiazolo[3,2-b][1,2,4]triazole ring might participate in reactions typical of heterocyclic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the phenylpiperazine moiety might confer basicity, while the thiazolo[3,2-b][1,2,4]triazole ring might influence the compound’s electronic properties .Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

Anti-inflammatory Applications : The synthesis of thiazolo[3,2-b]-1,2,4-triazole derivatives has been explored for their anti-inflammatory activities. One study described the one-step synthesis of thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones and their Michael addition products, investigating their anti-inflammatory activities. The synthesized compounds exhibited significant anti-inflammatory properties, making them potential candidates for further pharmacological evaluation (Tozkoparan et al., 1999).

Antimicrobial Agents : Another dimension of research has focused on synthesizing thiazolidinone derivatives as antimicrobial agents. A novel series of thiazolidinone compounds showed promising antimicrobial activity against various bacterial and fungal strains, indicating the potential for developing new antimicrobial agents from this chemical class (Patel et al., 2012).

Antitubercular Activity : Thiazole and triazole derivatives have also been evaluated for their tuberculostatic activities. Synthesis of (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and (4-phenylpiperazin-1-ylmethyl)-1,2,4-triazole derivatives demonstrated in vitro tuberculostatic activity, highlighting the potential for these compounds in antitubercular drug development (Foks et al., 2004).

Anticancer Agents

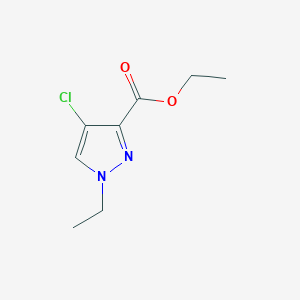

Research has also identified thiazole and triazole compounds as potential anticancer agents. For instance, novel thiadiazoles and thiazoles incorporating a pyrazole moiety were synthesized and showed concentration-dependent cellular growth inhibitory effects against breast carcinoma cell lines, offering a new avenue for anticancer drug discovery (Gomha et al., 2014).

Direcciones Futuras

Mecanismo De Acción

Target of action

Compounds with a phenylpiperazine structure are often associated with activity on the central nervous system, particularly as serotonin (5-HT) receptor antagonists . Therefore, it’s possible that “2-Methyl-5-(phenyl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol” might interact with these receptors.

Propiedades

IUPAC Name |

2-methyl-5-[phenyl-(4-phenylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5OS/c1-16-23-22-27(24-16)21(28)20(29-22)19(17-8-4-2-5-9-17)26-14-12-25(13-15-26)18-10-6-3-7-11-18/h2-11,19,28H,12-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJPMUERUSYFBSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-4-(4-{[1-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine](/img/structure/B2565174.png)

![N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2565176.png)

![(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-ylmethanamine](/img/structure/B2565180.png)

![Benzo[d]thiazol-6-yl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2565181.png)

![tert-butyl rac-(1R,3r,5S)-8H-spiro[8-azabicyclo[3.2.1]octane-3,2'-[1,4]oxazinane]-8-carboxylate](/img/structure/B2565182.png)

![3-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2565184.png)

![(4aR,5R,5aR,8aR,9S)-7-phenyl-10-(thiophen-2-yl)-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione](/img/structure/B2565185.png)

![N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,6-difluorobenzamide](/img/structure/B2565189.png)